REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:9][CH2:10][CH:11]2[CH2:12][CH2:13]2)[c:5]([OH:8])[cH:6][cH:7]1.[Cl:14][CH:15]([F:16])[F:17].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1>>[Br:1][c:2]1[cH:3][c:4]([O:9][CH2:10][CH:11]2[CH2:12][CH2:13]2)[c:5]([O:8][CH:15]([F:16])[F:17])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1OCC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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FC(F)Oc1ccc(Br)cc1OCC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |